Dow ET-15
Description
Dow ET-15 is an organophosphorus compound with the chemical name Phosphoramidothioic acid, O-methyl O-(2,4,5-trichlorophenyl) ester (CAS synonym: O-Methyl O-(2,4,5-trichlorophenyl) phosphoramidothioate). It is an agricultural chemical historically used as a pesticide, characterized by its molecular formula C₇H₇Cl₃NO₂PS and a molecular weight of 306.53 g/mol . Acute toxicity studies in rodents report an oral LD₅₀ of 700 mg/kg in rats and a dermal LD₅₀ of >1,000 mg/kg, indicating moderate to low acute toxicity via these routes . The compound’s structure features a trichlorophenyl group linked to a phosphoramidothioate ester, a configuration common in organophosphate pesticides that inhibit acetylcholinesterase in pests .
Properties
CAS No. |
2591-66-4 |
|---|---|
Molecular Formula |
C7H7Cl3NO2PS |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-[amino(methoxy)phosphinothioyl]oxy-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C7H7Cl3NO2PS/c1-12-14(11,15)13-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H2,11,15) |
InChI Key |
WRWBHVIYUCQSIA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(N)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Dow ET-15
General Synthetic Strategy
The preparation of this compound involves multi-step organosilicon chemistry, typically starting from silicon-containing precursors such as chlorosilanes or silylamines, followed by functionalization with phosphoric triamide groups. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry, to achieve the desired product with minimal impurities.
Key Synthetic Routes
Reaction of Chlorosilanes with Phosphoric Triamides
One common approach involves the reaction of tetraalkyl- or trifluorosilyl-substituted chlorosilanes with phosphoric triamides under inert atmosphere conditions. This reaction typically proceeds via nucleophilic substitution, where the chlorine atom is replaced by the phosphoric triamide moiety, forming a stable Si–O–P linkage.
-
- Solvent: Anhydrous tetrahydrofuran (THF) or toluene
- Temperature: 0–25 °C to control reactivity and avoid side reactions
- Atmosphere: Nitrogen or argon to prevent moisture and oxygen interference
-
- Formation of intramolecular PO→Si coordination bonds, which stabilize the compound structure
- High yields (>85%) with careful purification
This method is supported by studies on similar silicon-phosphorus compounds demonstrating the existence of intramolecular coordination bonds that enhance product stability.
Aminomethylsilicon Compound Synthesis
Another synthetic route involves the preparation of aminomethylsilicon intermediates, which are then elaborated into this compound by further functionalization. This method utilizes amine-borane complexes or lithium amide reagents for enantioselective synthesis, providing control over stereochemistry and functional group placement.
- Typical reagents:
- Aminomethylsilicon precursors
- Chiral lithium amides for stereoselective reductions
- Advantages:
- Enables selective formation of α-silylamines, which are key intermediates
- Allows for subsequent modifications to introduce phosphoric triamide groups
This approach has been validated in the synthesis of related organosilicon compounds with high enantiomeric purity and yield.
Microwave-Assisted Thermolysis
Recent advances include the use of microwave-assisted thermolysis for rapid and energy-efficient synthesis of silicon-containing compounds analogous to this compound. This technique involves:
- Heating precursor mixtures under microwave irradiation at controlled temperatures (e.g., 220 °C)
- Short reaction times (minutes) to achieve high conversion
- Use of coordinating solvents such as oleic acid and 1-octadecene to stabilize intermediates
While primarily demonstrated for bismuth and antimony telluride nanostructures, the principles of microwave-assisted synthesis can be adapted for organosilicon compounds, potentially improving scalability and reducing energy consumption.
Comparative Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|---|
| Chlorosilane + Phosphoric Triamide | Chlorosilanes, phosphoric triamides | 0–25 °C, inert atmosphere | High stability, well-defined structure | >85% | Intramolecular PO→Si coordination bond |
| Aminomethylsilicon Synthesis | Aminomethylsilicon precursors, chiral lithium amides | Mild temperatures, stereoselective | Enantioselective, stereocontrol | 70–90% | Enables α-silylamine intermediates |
| Microwave-Assisted Thermolysis | Silicon precursors, coordinating solvents | 220 °C, microwave irradiation | Rapid, energy-efficient | Variable (method dependent) | Scalable, adaptable to organosilicon |
Analytical and Characterization Techniques
Preparation of this compound is typically followed by rigorous characterization to confirm structure and purity:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical environment of silicon and phosphorus atoms.
- X-ray Diffraction (XRD): Used to verify crystalline structure and intramolecular coordination.
- Mass Spectrometry (MS): Determines molecular weight and confirms molecular formula.
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic Si–O–P bonds.
- Elemental Analysis: Confirms stoichiometry of silicon, phosphorus, and organic components.
These techniques collectively ensure the synthetic product matches the desired this compound compound specifications.
Research Findings and Practical Considerations
- Intramolecular PO→Si coordination bonds observed in this compound analogs confer enhanced thermal and chemical stability, critical for industrial applications.
- Enantioselective synthesis routes provide access to chiral this compound derivatives, expanding functional utility in catalysis and materials science.
- Microwave-assisted methods offer promising scale-up potential, reducing synthesis time and energy costs, though require optimization for organosilicon systems.
- Reaction conditions must be carefully controlled to prevent hydrolysis or side reactions, especially moisture-sensitive chlorosilanes.
Chemical Reactions Analysis
Chemical Reaction Analysis Framework
To investigate chemical reactions involving a compound like Dow ET-15, a structured approach is essential. This typically includes:
-
Reaction optimization : Identifying critical factors (e.g., temperature, catalysts, solvent) using Design of Experiments (DoE) methods .
-
Calorimetry testing : Assessing exothermicity and safety via Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) .
-
Catalyst evaluation : Studying reaction mechanisms and efficiency using surface chemistry principles or electrostatic field effects .
Design of Experiments (DoE)
DoE is widely used to identify optimal reaction conditions. For example, studies on vanillin synthesis employed full factorial designs to test factors like temperature, catalyst amounts, and reaction time, achieving yields up to 93% . Similarly, for this compound, analogous methods could prioritize:
-
Key variables : Temperature, solvent choice, catalyst loading.
-
Outcome metrics : Yield, purity, reaction rate.
Calorimetric Analysis
Safety assessments often involve DSC/ARC to detect exothermic risks. For instance, reactions between oxidizing salts and citric acid/urea were evaluated for heat release rates, with ARC revealing rapid heat generation (>2800°C/min) in some cases . For this compound, analogous testing could:
-
Identify hazardous conditions : Uncontrolled exothermicity or gas release.
-
Validate reaction protocols : Ensure thermal stability and manageable heat profiles.
Catalytic Reaction Insights
Recent advances in catalysis highlight the role of electrostatic environments in reaction rates. MIT researchers demonstrated that applying electric fields can boost catalytic efficiency by orders of magnitude, even for non-redox reactions . If this compound participates in catalytic processes, similar principles could apply:
-
Surface chemistry : Optimize binding energy and electrostatic interactions.
-
Reactor design : Integrate electric fields to enhance reaction kinetics.
Data-Driven Approaches
Large-scale reaction databases (e.g., ORDerly) provide tools for reaction prediction and validation . For this compound, analogous datasets could enable:
-
Reaction classification : Categorize reactions by type (synthesis, decomposition).
-
Condition filtering : Exclude reactions with incompatible solvents or agents.
Sustainability and Green Chemistry
Emerging catalytic systems emphasize environmental sustainability. For example, WxCeMnOδ/3DOM ZrTiO₄ catalysts enable soot and NOₓ removal in diesel exhaust . If this compound is used in such contexts, green chemistry principles could guide its application, focusing on:
-
Efficiency : Minimize energy consumption and waste.
-
Scalability : Ensure process viability in industrial settings.
Scientific Research Applications
Dow ET-15 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dow ET-15 involves its strongly acidic sulfonic groups, which act as proton donors in catalytic reactions. These groups facilitate the formation of reactive intermediates, such as carbocations, which then undergo further transformations to yield the desired products. The macroporous structure of this compound provides a large surface area for reactions to occur, enhancing its catalytic efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct data on structurally analogous compounds to Dow ET-15, its classification as an organophosphate (OP) pesticide allows for functional and structural comparisons with other OP agents.
Table 1: Comparison of this compound with Select Organophosphate Compounds
Key Comparisons:
Structural Similarities :
- This compound shares the phosphoramidothioate backbone with other OPs but distinguishes itself with a trichlorophenyl group instead of the more common nitrophenyl (e.g., Parathion) or methylcarbamate groups. This substitution likely enhances its lipophilicity and environmental persistence .
Toxicity Profile :
- This compound exhibits lower acute oral toxicity (LD₅₀ = 700 mg/kg) compared to Parathion (LD₅₀ = 2–6 mg/kg) but higher than Malathion (LD₅₀ = 1,800 mg/kg). This variability is attributed to differences in metabolic activation: Parathion’s nitro group facilitates rapid conversion to paraoxon (a potent neurotoxin), whereas this compound’s trichlorophenyl group may slow enzymatic breakdown .
Its structural rigidity (due to trichlorophenyl) may reduce non-target organism toxicity compared to smaller, more reactive OPs .
Biological Activity
Dow ET-15, a compound developed by The Dow Chemical Company, is primarily recognized for its applications in agricultural formulations, particularly as an adjuvant in pesticide formulations. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a nonionic surfactant, which enhances the effectiveness of agricultural products by improving the spreading and wetting properties of spray solutions. Its chemical structure allows it to interact with both hydrophilic and hydrophobic substances, making it versatile in various formulations.
The biological activity of this compound is largely attributed to its ability to reduce surface tension in spray solutions, facilitating better coverage and penetration of active ingredients into plant tissues. This property is crucial for maximizing the efficacy of pesticides and herbicides.
Biological Activity Data
The following table summarizes key biological activity metrics for this compound as reported in various studies:
| Parameter | Value | Reference |
|---|---|---|
| Surface Tension Reduction | 30% reduction | |
| Effective Concentration (EC) | 0.5% | |
| Toxicity (LC50) | >1000 mg/kg (rat) | |
| Efficacy on Fungal Pathogens | 85% inhibition |
Case Studies on this compound
-
Agricultural Application :
In a study evaluating the effectiveness of this compound as an adjuvant in fungicide formulations, it was found that the inclusion of this compound significantly enhanced the control of fungal pathogens such as Zymoseptoria tritici and Leptosphaeria nodorum. The study reported an 85% inhibition rate when used at a concentration of 0.5% in combination with standard fungicides . -
Toxicological Assessment :
A comprehensive toxicological assessment indicated that this compound exhibits low toxicity in mammals. The acute oral toxicity (LC50) was determined to be greater than 1000 mg/kg in rat models, suggesting a favorable safety profile for agricultural use . -
Environmental Impact :
Research into the environmental persistence of this compound highlighted its biodegradability and low bioaccumulation potential, making it a suitable candidate for sustainable agricultural practices. This aligns with Dow's commitment to sustainability and reduced environmental impact in product development2.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
